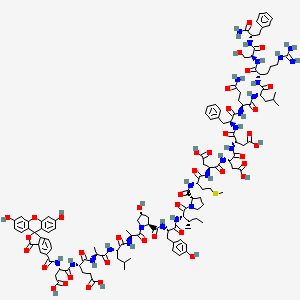

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

Description

BenchChem offers high-quality FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C122H158N24O39S |

|---|---|

Molecular Weight |

2616.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C122H158N24O39S/c1-10-60(6)99(144-114(177)83(47-65-25-28-67(148)29-26-65)142-117(180)90-49-70(151)56-146(90)118(181)62(8)129-107(170)80(43-58(2)3)135-101(164)61(7)128-103(166)77(36-38-94(153)154)132-110(173)84(52-95(155)156)136-102(165)66-27-32-72-71(48-66)120(183)185-122(72)73-33-30-68(149)50-91(73)184-92-51-69(150)31-34-74(92)122)119(182)145-41-18-24-89(145)116(179)133-78(39-42-186-9)106(169)139-85(53-96(157)158)112(175)141-87(55-98(161)162)113(176)140-86(54-97(159)160)111(174)138-82(46-64-21-15-12-16-22-64)109(172)131-76(35-37-93(123)152)105(168)137-81(44-59(4)5)108(171)130-75(23-17-40-127-121(125)126)104(167)143-88(57-147)115(178)134-79(100(124)163)45-63-19-13-11-14-20-63/h11-16,19-22,25-34,48,50-51,58-62,70,75-90,99,147-151H,10,17-18,23-24,35-47,49,52-57H2,1-9H3,(H2,123,152)(H2,124,163)(H,128,166)(H,129,170)(H,130,171)(H,131,172)(H,132,173)(H,133,179)(H,134,178)(H,135,164)(H,136,165)(H,137,168)(H,138,174)(H,139,169)(H,140,176)(H,141,175)(H,142,180)(H,143,167)(H,144,177)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H4,125,126,127)/t60-,61-,62-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1 |

InChI Key |

MYQJVAZBOAFIAB-KJABKTNKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CC(CN5C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

This technical guide provides a comprehensive overview of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2, a crucial tool for researchers in oncology, cell biology, and drug discovery. The guide details its structure, sequence, and its application in studying the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein-protein interaction.

Peptide Structure and Sequence

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is a synthetic peptide derivative of a segment of the human HIF-1α protein. It is chemically modified with a 5-Carboxyfluorescein (FAM) fluorescent dye at its N-terminus and an amide group at its C-terminus.

Sequence: (FAM)-Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Met-Asp-Asp-Asp-Phe-Gln-Leu-Arg-Ser-Phe-(NH2)

-

FAM (5-Carboxyfluorescein): A widely used green fluorescent dye that allows for the detection and quantification of the peptide in various experimental settings.

-

Hyp (Hydroxyproline): A post-translationally modified proline residue that is critical for the peptide's recognition and binding by the VHL protein.[1]

-

-NH2 (Amide): The C-terminal amidation increases the peptide's stability by making it more resistant to degradation by carboxypeptidases.

Quantitative Data

The primary application of this peptide is in biophysical assays to study the VHL/HIF-1α interaction. The key quantitative parameter is its binding affinity for the VHL protein.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 3 nM | Dissociation constant for the binding of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 to the VHL protein complex. A lower Kd value indicates a stronger binding affinity. | [1][2][3] |

| Excitation Wavelength (λex) | ~485 nm | The wavelength of light required to excite the FAM fluorophore. | [1][2][3] |

| Emission Wavelength (λem) | ~520 nm | The wavelength of light emitted by the FAM fluorophore upon excitation. | [1][2][3] |

A shorter version of this peptide, FAM-DEALA-Hyp-YIPD, has also been used in research and exhibits a lower binding affinity to VHL, with a Kd in the range of 180-560 nM.[4]

Experimental Protocols

This section provides a detailed methodology for a key experiment where FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is utilized: a Fluorescence Polarization (FP) based competition assay to screen for inhibitors of the VHL/HIF-1α interaction. This protocol is based on methodologies described for similar fluorescently labeled HIF-1α peptides.[1]

Principle of the Fluorescence Polarization Assay

Fluorescence polarization is a technique that measures the change in the tumbling rate of a fluorescent molecule in solution. A small, fluorescently labeled peptide like FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 tumbles rapidly, resulting in low polarization of its emitted light. When it binds to a much larger protein, such as the VHL complex, its tumbling slows down significantly, leading to an increase in the polarization of the emitted light. Small molecule inhibitors that disrupt this interaction will displace the fluorescent peptide from the VHL complex, causing it to tumble freely again and thus decrease the polarization signal.

Materials and Reagents

-

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 peptide probe

-

Recombinant VHL-Elongin B-Elongin C (VCB) protein complex

-

Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 0.01% Tween-20)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Black, low-volume 384-well microplates

-

A microplate reader capable of measuring fluorescence polarization

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 in the assay buffer at a concentration of 10 µM.

-

Prepare a stock solution of the VCB protein complex in the assay buffer at a concentration of 1 µM.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In a 384-well microplate, add 10 µL of the assay buffer to all wells.

-

Add 1 µL of the test compound dilutions to the appropriate wells. For control wells, add 1 µL of DMSO.

-

Add 5 µL of the VCB protein complex solution to all wells except for the "no protein" control wells.

-

Add 5 µL of the FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 probe solution to all wells.

-

The final volume in each well should be 21 µL. The final concentrations of the probe and VCB complex should be optimized based on the specific instrument and batch of reagents, but a starting point could be 20 nM for the probe and 50 nM for the VCB complex.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[5]

-

-

Data Analysis:

-

The data is typically analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

The IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the polarization signal, can be determined by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

HIF-1α/VHL Signaling Pathway

The FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 peptide is a tool to study a critical step in the cellular oxygen-sensing pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This hydroxylation allows the VHL E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Under low oxygen conditions (hypoxia), PHDs are inactive, HIF-1α is not hydroxylated, and it is not recognized by VHL. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates the workflow for a typical high-throughput screening campaign to identify inhibitors of the VHL/HIF-1α interaction using the FAM-labeled peptide.

References

Core Tenets of FAM-Labeled HIF-1α Peptides in Modern Research

An in-depth technical guide for researchers, scientists, and drug development professionals.

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its activity is tightly controlled by a series of protein-protein interactions (PPIs) that dictate its stability and transcriptional potency. The dysregulation of the HIF-1 pathway is a hallmark of various pathologies, most notably cancer, making it a prime target for therapeutic intervention. FAM-labeled HIF-1α peptides have emerged as indispensable tools for dissecting these interactions and for screening potential modulators.

A FAM-labeled HIF-1α peptide is a synthetic fragment of the HIF-1α protein that has been chemically conjugated to a 5-carboxyfluorescein (FAM) fluorescent dye. These fluorescent probes are primarily utilized in biophysical assays, such as Fluorescence Polarization (FP), to quantitatively measure the binding affinities of HIF-1α to its regulatory partners.

The HIF-1α Signaling Pathway: A Landscape of Therapeutic Opportunity

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues within HIF-1α's oxygen-dependent degradation domain (ODDD). This modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-1α for proteasomal degradation.

Under hypoxic conditions, the lack of oxygen inhibits PHD activity. HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. There, it dimerizes with its partner, HIF-1β (also known as ARNT), and recruits transcriptional coactivators like p300/CBP. This complex then binds to hypoxia-response elements (HREs) on DNA to activate the transcription of genes that promote adaptation to hypoxia, including those involved in angiogenesis, metabolic reprogramming, and cell survival.[1][2][3]

Core Application: Fluorescence Polarization Assays

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular binding events in solution. It relies on the principle that a small fluorescent molecule (like a FAM-labeled peptide) tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. However, when this fluorescent molecule binds to a much larger partner (e.g., a protein), its rate of tumbling slows dramatically. This reduced motion results in the emitted light retaining a higher degree of polarization. An increase in the millipolarization (mP) value is therefore directly proportional to the binding event.

Quantitative Analysis of HIF-1α Interactions

FAM-labeled HIF-1α peptides are designed to mimic specific binding motifs, enabling precise quantitative measurements of key interactions within the HIF pathway.

Interaction with VHL

The binding of hydroxylated HIF-1α to VHL is the critical step for its degradation. FAM-labeled peptides containing a hydroxyproline (Hyp) residue are used to study this interaction and to screen for inhibitors that could stabilize HIF-1α, a strategy relevant for treating anemia and ischemic diseases.

| Peptide Sequence | Description | Binding Partner | Affinity (Kd) | Citation(s) |

| FAM-DEALAHypYIPMDDDFQLRSF | A longer HIF-1α peptide with a central hydroxyproline. | VHL Protein | 3 nM | [4][5] |

| FAM-DEALA-Hyp-YIPD | A shorter, core binding motif of HIF-1α. | VHL Protein | 180-560 nM | [6] |

Interaction with PHD2

As the primary oxygen sensor that hydroxylates HIF-1α, PHD2 is a major therapeutic target. Assays using FAM-labeled HIF-1α peptides as a substrate or binding probe allow for high-throughput screening of PHD2 inhibitors.

| Peptide Sequence | Description | Binding Partner | Assay Type | Citation(s) |

| FITC-DLDLEMLAPYIPMDDDFQL | Corresponds to HIF-1α residues 556-574. | PHD2 Enzyme | FP Binding Assay | [7][8] |

Interaction with p300/CBP

The recruitment of the coactivator p300 is essential for HIF-1's transcriptional activity. Disrupting the HIF-1α/p300 interaction is a key strategy for developing anti-cancer therapeutics. Peptides mimicking the C-terminal transactivation domain (CTAD) of HIF-1α are used in these studies.

| Peptide Sequence | Description | Binding Partner | Affinity (IC50) | Citation(s) |

| HIF-1α (782-826) | A 45-amino acid peptide from the CTAD. | p300 | 0.59 µM | [9] |

| HIF-1α (794-826) | A shorter CTAD peptide. | p300 | 89.26 µM | [9] |

Experimental Protocols

Protocol 1: Fluorescence Polarization Competition Assay

This protocol describes a method to screen for inhibitors of a protein-protein interaction using a FAM-labeled HIF-1α peptide. The goal is to identify unlabeled compounds that compete with the FAM-peptide for binding to the target protein, resulting in a decrease in fluorescence polarization.

Methodology:

-

Reagent Preparation :

-

Assay Buffer : A suitable buffer such as 10 mM HEPES, pH 7.4, containing 150 mM NaCl and 0.005% Tween-20 is prepared.[10]

-

FAM-HIF-1α Peptide : The labeled peptide is diluted in assay buffer to a working concentration (e.g., 2X the final concentration, typically in the low nM range).

-

Target Protein : The purified protein of interest (e.g., VHL, PHD2, p300) is diluted in assay buffer to a working concentration (e.g., 2X final concentration). The optimal concentration should be determined empirically, often near the Kd of the peptide-protein interaction.

-

Test Compounds : Inhibitors are serially diluted in assay buffer or DMSO, with a final DMSO concentration in the assay kept low (<1-5%) to avoid interference.[7]

-

-

Assay Procedure (384-well plate format) :

-

Add a fixed volume of the test compound dilutions to the appropriate wells.

-

Add a fixed volume of the target protein solution to all wells except the positive controls (which measure the polarization of the free peptide).

-

Add a fixed volume of the FAM-HIF-1α peptide solution to all wells.

-

Mix the plate gently (e.g., by centrifugation at low speed) and incubate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.[10]

-

-

Data Acquisition :

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for FAM/FITC (Excitation: ~485 nm, Emission: ~520-535 nm).[10]

-

-

Data Analysis :

-

The polarization values (mP) are plotted against the logarithm of the inhibitor concentration.

-

The resulting sigmoidal curve is fitted using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound FAM-peptide.

-

Protocol 2: Peptide Synthesis and Fluorescein Labeling

FAM-labeled peptides are typically produced using a combination of solid-phase peptide synthesis (SPPS) followed by fluorescent dye conjugation.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS) :

-

The peptide is synthesized on a solid resin support, starting from the C-terminus and sequentially adding amino acids to the N-terminus.

-

Protecting groups are used on the amino acid side chains to prevent unwanted reactions. For N-terminal labeling, a specific protecting group like Alloc may be used on the N-terminal amine, which can be selectively removed.[11]

-

-

N-terminal Labeling :

-

After synthesis, the N-terminal protecting group is selectively removed while the peptide remains on the resin.

-

Fluorescein isothiocyanate (FITC) or 5(6)-FAM, dissolved in a suitable solvent like DMF with a non-nucleophilic base (e.g., NMM), is added to the resin.[10][11]

-

The reaction is allowed to proceed for several hours at room temperature, protected from light.[10]

-

-

Cleavage and Purification :

-

The fully labeled peptide is cleaved from the resin using a strong acid cocktail (e.g., containing trifluoroacetic acid (TFA)).[11]

-

The crude peptide is precipitated, collected, and then purified to a high degree (≥95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

-

Conclusion

FAM-labeled HIF-1α peptides are sophisticated and highly effective tools for the quantitative investigation of the HIF-1 signaling axis. Their application in fluorescence polarization assays provides a robust, sensitive, and high-throughput method for measuring real-time binding events. For researchers in oncology, ischemic disease, and drug discovery, these fluorescent probes are critical for elucidating the molecular mechanisms of hypoxia response and for the identification of novel therapeutic agents that can precisely modulate this vital pathway.

References

- 1. Imaging of hypoxia-inducible factor 1α and septin 9 interaction by bimolecular fluorescence complementation in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Protein–Protein Interactions in the HIF System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAM-DEALAHypYIPMDDDFQLRSF | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of the HIF-1α/p300 interface using peptide and Adhiron phage display technologies - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00284B [pubs.rsc.org]

- 10. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide on the Mechanism of Action of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2. This peptide, derived from the human Hypoxia-Inducible Factor-1 alpha (HIF-1α), serves as a high-affinity substrate for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary utility is in the study of the critical VHL/HIF-1α protein-protein interaction, a key regulatory point in cellular oxygen sensing pathways. This document details the underlying biological pathway, presents quantitative binding data, outlines a representative experimental protocol for its use in a fluorescence polarization displacement assay, and provides visualizations of the relevant pathways and workflows.

Core Mechanism of Action: Mimicking HIF-1α to Bind VHL

The peptide FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is a synthetic analog of a segment of the HIF-1α protein. The core of its mechanism of action lies in its ability to specifically bind to the VHL protein.[1][2][3][4] This interaction is central to the cellular process of protein degradation under normal oxygen conditions (normoxia).

Under normoxic conditions, specific proline residues on the HIF-1α protein are hydroxylated by prolyl hydroxylase enzymes. This post-translational modification creates a binding site for the VHL E3 ubiquitin ligase complex.[5][6] The VHL complex then polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[7] This process prevents the accumulation of HIF-1α and the subsequent activation of hypoxia-response genes.

The peptide FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 contains the critical hydroxylated proline (Hyp) residue, enabling it to mimic the native hydroxylated HIF-1α and bind with high affinity to the VHL protein.[1][2][3][4] The addition of a 5-carboxyfluorescein (FAM) fluorescent label allows for the sensitive detection of this binding event, making it an invaluable tool for in vitro assays.[3][4]

The VHL/HIF-1α Signaling Pathway

The interaction between FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 and VHL is best understood within the context of the broader VHL/HIF-1α signaling pathway. This pathway is a cornerstone of cellular oxygen sensing and response.

Quantitative Data

The binding affinity of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 for the VHL protein has been determined, highlighting its utility as a high-affinity probe.

| Peptide | Target Protein | Binding Affinity (KD) | Reference |

| FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 | von Hippel-Lindau (VHL) | 3 nM | [1][2][3][4] |

| FAM-DEALA-Hyp-YIPD | von Hippel-Lindau (VHL) | 180-560 nM |

Experimental Protocols

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is primarily utilized in fluorescence polarization (FP) displacement assays to screen for and characterize small molecule inhibitors of the VHL/HIF-1α interaction. The following is a representative protocol based on established methodologies.

Objective: To determine the inhibitory potential of a test compound on the VHL/HIF-1α interaction.

Materials:

-

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 (stock solution in DMSO or appropriate buffer)

-

Recombinant VHL protein complex (VCB: VHL, Elongin B, Elongin C)

-

Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20

-

Test compounds (serial dilutions in DMSO)

-

384-well, non-binding, black microplates

-

A microplate reader capable of fluorescence polarization measurements (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 in assay buffer at a final concentration of approximately 5-10 nM.

-

Prepare a working solution of the VHL protein complex in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range, sufficient to cause a significant shift in polarization upon binding to the fluorescent peptide.

-

Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

Add the test compound dilutions to the wells of the 384-well plate.

-

Add the VHL protein complex solution to the wells containing the test compounds and mix gently.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to VHL.

-

Add the FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 solution to all wells to initiate the displacement reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters.

-

-

Data Analysis:

-

The degree of inhibition is determined by the decrease in fluorescence polarization, as the displacement of the large VHL protein from the small fluorescent peptide results in a faster tumbling rate and lower polarization.

-

The data can be plotted as fluorescence polarization versus the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of a typical fluorescence polarization displacement assay and the principle of detection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation [ouci.dntb.gov.ua]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 - Nordic Biosite [nordicbiosite.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 binding affinity to VHL

An In-depth Technical Guide on the Binding Affinity of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 to the von Hippel-Lindau (VHL) Protein

Introduction

The von Hippel-Lindau (VHL) protein is a critical tumor suppressor that functions as the substrate recognition component of an E3 ubiquitin ligase complex.[1] This complex, often referred to as the VBC (pVHL, Elongin B, Elongin C) complex which also includes Cullin-2 and Rbx1, plays a pivotal role in cellular oxygen sensing by targeting Hypoxia-Inducible Factor 1α (HIF-1α) for degradation under normal oxygen conditions (normoxia).[2][3][4] The interaction between VHL and HIF-1α is a key regulatory point in the hypoxia signaling pathway and a high-interest target for therapeutic intervention in various diseases, including cancer and anemia.

This guide provides a comprehensive technical overview of the binding affinity and interaction between VHL and FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2, a fluorescently labeled synthetic peptide derived from HIF-1α. This peptide serves as a valuable tool for studying the VHL/HIF-1α interaction and for screening small molecule inhibitors.

Quantitative Data Summary

The binding affinity of the FAM-labeled HIF-1α peptide to the VHL protein has been quantitatively determined. The data is summarized in the table below.

| Parameter | Value | Description | Source |

| Ligand | FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 | A 5-carboxyfluorescein (FAM) labeled, 19-amino acid peptide derived from HIF-1α, with a central hydroxyproline (Hyp) residue crucial for VHL recognition. | [5] |

| Target | von Hippel-Lindau (VHL) Protein | Typically used as part of the VCB E3 ligase complex (VHL, Elongin B, Elongin C) for stability and functional assays. | [6] |

| Dissociation Constant (KD) | 3 nM | A measure of the binding affinity between the peptide and the VHL protein. A lower KD value indicates a higher binding affinity. | [5][7] |

| Fluorophore | 5-Carboxyfluorescein (FAM) | A fluorescent dye attached to the N-terminus of the peptide, enabling detection in fluorescence-based assays. | |

| Excitation (λex) | 485 nm | The optimal wavelength of light to excite the FAM fluorophore. | [5][7] |

| Emission (λem) | 520 nm | The optimal wavelength at which the FAM fluorophore emits light after excitation. | [5][7] |

Signaling Pathway Context: VHL and HIF-1α Regulation

The VHL protein is the gatekeeper of the HIF-1α degradation pathway. Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α.[3] This post-translational modification creates a binding site for VHL.[3] Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for destruction by the proteasome.[1][6] In hypoxic conditions, the lack of oxygen inactivates PHDs, HIF-1α is not hydroxylated, and it evades VHL-mediated degradation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[1][3]

Experimental Protocols

The binding affinity of the FAM-labeled peptide to VHL is typically determined using a Fluorescence Polarization (FP) Competition Assay .[6]

Principle of Fluorescence Polarization

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule.[8]

-

Free Tracer: When a small, fluorescently labeled molecule (the "tracer," in this case, the FAM-peptide) is in solution, it tumbles rapidly. If this molecule is excited with plane-polarized light, the emitted light becomes depolarized due to the rapid rotation. This results in a low FP value.[8]

-

Bound Tracer: When the fluorescent tracer binds to a much larger molecule (the VHL protein), its tumbling is significantly slowed.[8] When excited with polarized light, the larger complex emits light that remains largely polarized. This results in a high FP value.[8][9]

Competition Assay Protocol

This assay is used to measure the ability of a non-fluorescent test compound (a potential inhibitor or ligand) to displace the FAM-peptide from the VHL protein.

-

Reagents and Preparation:

-

Assay Buffer: A suitable buffer, such as PBS (pH 7.4), is prepared.

-

VHL Protein Complex: A solution of the purified VCB complex is prepared at a constant concentration (typically around the KD of the tracer).[9]

-

FAM-Peptide Tracer: A solution of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is prepared at a low, constant concentration (e.g., 1 nM).[9]

-

Test Compound: A serial dilution of the test compound is prepared.

-

-

Assay Procedure:

-

Controls:

-

Minimum Polarization (Free Tracer): Wells containing only the FAM-peptide in assay buffer.

-

Maximum Polarization (Bound Tracer): Wells containing the FAM-peptide and the VHL protein complex in assay buffer.[6]

-

-

Competition Reaction: The VHL protein complex and the FAM-peptide are added to wells of a microplate (e.g., a 384-well black plate).[9]

-

Serial dilutions of the test compound are then added to these wells.

-

The plate is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

A microplate reader capable of measuring fluorescence polarization is used.

-

The instrument excites the wells with polarized light at ~485 nm and measures the parallel and perpendicular components of the emitted light at ~520 nm.

-

The reader calculates the fluorescence polarization, typically expressed in millipolarization units (mP).

-

-

Data Analysis:

-

The mP values are plotted against the logarithm of the test compound concentration.

-

The resulting sigmoidal curve is fitted to a suitable binding model to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound FAM-peptide).

-

The IC₅₀ value can then be used to calculate the inhibition constant (Kᵢ), which represents the binding affinity of the test compound for the VHL protein.

-

References

- 1. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 2. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 - Nordic Biosite [nordicbiosite.com]

- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Excitation and Emission Spectra of FAM-HIF-1α Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of FAM (Carboxyfluorescein) labeled Hypoxia-Inducible Factor-1α (HIF-1α) peptide. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This information is critical for researchers utilizing FAM-HIF-1α in various applications, including fluorescence polarization assays to study protein-protein interactions.

Data Presentation: Spectral Properties

The photophysical properties of FAM and its conjugates are essential for designing and interpreting fluorescence-based assays. While the spectral characteristics of the FAM fluorophore are well-documented, conjugation to a peptide can induce minor shifts in the excitation and emission maxima.

| Fluorophore/Conjugate | Excitation Maximum (λex) | Emission Maximum (λem) | Notes |

| FAM (Carboxyfluorescein) | ~493-495 nm[1][2][3] | ~517-520 nm[1][3] | A widely used green fluorophore.[4] Commercially available as a mixture of 5-FAM and 6-FAM isomers.[5] |

| 5-FAM (5-Carboxyfluorescein) | ~490 nm[6][7] | ~515-520 nm[6][7] | A single isomer form of carboxyfluorescein.[6] |

| FAM-labeled HIF-1α Peptide | 485 nm[8] | 520 nm[8] | Specifically for a 5-carboxyfluorescein (FAM) labeled HIF-1α peptide used to assess binding to the von Hippel-Lindau (VHL) protein.[8] |

| FAM-labeled CRaf Peptide on Gold Nanoparticles | 495 nm[9] | 520 nm[9] | Demonstrates the influence of the local environment on spectral properties.[9] |

Note: The fluorescence of FAM derivatives is known to be pH-sensitive.[6][10] For optimal fluorescence, a pH range of 7.5 to 8.5 is often recommended.[3]

Experimental Protocols

Accurate measurement of the excitation and emission spectra of a FAM-HIF-1α peptide is crucial for its application in various assays. Below are generalized protocols for peptide labeling and fluorescence spectroscopy.

Protocol 1: FAM Labeling of HIF-1α Peptide

This protocol outlines the general steps for conjugating a FAM dye to a synthesized HIF-1α peptide.

Materials:

-

Synthesized HIF-1α peptide with a free amine group (N-terminal or on a lysine residue)

-

5(6)-Carboxyfluorescein, succinimidyl ester (FAM-NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

-

Mass Spectrometer

Procedure:

-

Dissolve the HIF-1α peptide in anhydrous DMF or DMSO.

-

Add DIPEA to the peptide solution to create a basic environment, which facilitates the reaction.

-

Dissolve the FAM-NHS ester in anhydrous DMF or DMSO.

-

Add the FAM-NHS ester solution to the peptide solution in a dropwise manner while stirring. A molar excess of the FAM-NHS ester is typically used.

-

Allow the reaction to proceed for several hours at room temperature in the dark to prevent photobleaching of the FAM dye.

-

Monitor the reaction progress using HPLC.

-

Once the reaction is complete, purify the FAM-labeled peptide from unreacted dye and peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the FAM-HIF-1α peptide using mass spectrometry.

Protocol 2: Measurement of Excitation and Emission Spectra

This protocol describes the methodology for determining the fluorescence spectra of the purified FAM-HIF-1α peptide.

Materials:

-

Purified FAM-HIF-1α peptide

-

Appropriate buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of the FAM-HIF-1α peptide in the desired buffer. The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of FAM (~520 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The wavelength at which the maximum fluorescence intensity is observed is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).

-

-

Record the spectra and identify the peak wavelengths. It is also good practice to measure the spectrum of a buffer blank and subtract it from the sample spectrum.

Mandatory Visualizations

HIF-1α Signaling Pathway

The following diagram illustrates the key events in the HIF-1α signaling pathway under normoxic and hypoxic conditions, highlighting the interaction with the Von Hippel-Lindau (VHL) protein, which is often studied using FAM-HIF-1α peptides.

Caption: HIF-1α signaling under normoxic vs. hypoxic conditions.

Experimental Workflow for Fluorescence Spectroscopy

This diagram outlines the logical flow of an experiment to determine the excitation and emission spectra of a FAM-HIF-1α peptide.

Caption: Workflow for determining fluorescence spectra.

References

- 1. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 2. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]

- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 5. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 in Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitination pathway is a critical cellular process that governs protein degradation and signaling. A key player in this pathway is the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which recognizes and targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions. The dysregulation of this interaction is implicated in various diseases, including cancer. The fluorescently labeled peptide, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2, serves as a powerful tool for studying the VHL/HIF-1α interaction and for the discovery of small molecule inhibitors that can modulate this crucial protein-protein interaction. This technical guide provides a comprehensive overview of the role of this peptide in ubiquitination, detailed experimental protocols, and quantitative data to facilitate further research and drug development in this area.

The VHL/HIF-1α Signaling Pathway and the Role of the FAM-Labeled Peptide

Under normal oxygen levels (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a binding site for the VHL E3 ubiquitin ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1. Upon binding, VHL mediates the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome. This process keeps HIF-1α levels low.

Under low oxygen conditions (hypoxia), PHDs are inactive, and HIF-1α is not hydroxylated. Consequently, VHL cannot recognize and ubiquitinate HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

The peptide FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is a synthetic peptide derived from the oxygen-dependent degradation domain (ODDD) of HIF-1α. The key features of this peptide are:

-

Sequence: The amino acid sequence DEALA-Hyp-YIPMDDDFQLRSF mimics the binding motif of hydroxylated HIF-1α that is recognized by VHL. The "Hyp" represents hydroxyproline, the critical residue for VHL binding.

-

FAM Label: The N-terminal 5-Carboxyfluorescein (FAM) label provides a fluorescent probe for detection in various assays. FAM has an excitation maximum of approximately 495 nm and an emission maximum of around 517 nm.

-

Amidation: The C-terminal amidation (-NH2) increases the peptide's stability.

This peptide acts as a high-affinity substrate for the VHL protein, binding with a dissociation constant (Kd) of approximately 3 nM[1]. Its primary application is in in vitro binding assays, particularly fluorescence polarization (FP) assays, to screen for and characterize small molecule inhibitors that can disrupt the VHL/HIF-1α interaction.

Quantitative Data Summary

The following table summarizes the binding affinity of the FAM-labeled peptide to the VHL complex and the inhibitory concentrations (IC50) of representative small molecules that disrupt this interaction, as determined by fluorescence polarization assays.

| Compound/Peptide | Target | Assay Type | Binding Affinity/Potency | Reference |

| FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 | VHL Protein | Fluorescence Polarization | Kd = 3 nM | [1] |

| FAM-DEALA-Hyp-YIPD | VHL Complex | Fluorescence Polarization | Kd = 180-560 nM | [2] |

| Compound 9 | VHL-HIF-1α | Fluorescence Polarization | IC50 = 2.0 ± 0.14 µM | [3] |

| Compound 4 | VHL-HIF-1α | Fluorescence Polarization | IC50 = 9.0 ± 0.87 µM | [3] |

| Compound 5 | VHL-HIF-1α | Fluorescence Polarization | IC50 = 6.0 ± 0.63 µM | [3] |

| Compound 15 (from Buckley et al.) | VHL-HIF-1α | Fluorescence Polarization | IC50 = 4.1 µM | [4] |

| Compound 51 (from Gareiss et al.) | VHL-HIF-1α | Fluorescence Polarization | IC50 < 1 µM | [5][6] |

Experimental Protocols

Expression and Purification of the VHL-ElonginB-ElonginC (VCB) Complex

This protocol describes the co-expression and purification of the human VCB complex in E. coli.

a. Expression:

-

Human VHL (residues 54–213 with an N-terminal His6-tag), Elongin C (residues 17–112), and Elongin B (full length) are co-expressed in E. coli BL21(DE3) cells.

-

Cultures are grown at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the temperature is reduced to 18°C for overnight incubation (16-18 hours).

-

Cells are harvested by centrifugation and stored at -80°C.

b. Purification:

-

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors (e.g., PMSF, benzamidine) and DNase I.

-

Cells are lysed by sonication or high-pressure homogenization and the lysate is clarified by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 30 mM imidazole, 5% glycerol, 1 mM TCEP).

-

The VCB complex is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 5% glycerol, 1 mM TCEP).

-

(Optional) The His6-tag can be removed by cleavage with TEV protease during overnight dialysis against a low-imidazole buffer. A second Ni-NTA step can be performed to remove the cleaved tag and any uncleaved protein.

-

Further purification is achieved by size-exclusion chromatography on a Superdex 75 or similar column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP) to obtain a pure and homogenous VCB complex.

-

Protein concentration is determined, and the purity is assessed by SDS-PAGE. The purified complex is stored at -80°C.

Fluorescence Polarization (FP) Competition Assay

This protocol outlines a fluorescence polarization-based competition assay to screen for and characterize inhibitors of the VHL/HIF-1α interaction.

a. Reagents and Materials:

-

Purified VCB complex

-

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 peptide (fluorescent probe)

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

-

Test compounds (dissolved in DMSO)

-

384-well, low-volume, black, flat-bottom plates

-

A plate reader capable of measuring fluorescence polarization.

b. Assay Procedure:

-

Prepare a solution of the VCB complex in assay buffer. The final concentration should be optimized, but a starting point is typically around 10-20 nM.

-

Prepare a solution of the FAM-labeled peptide in assay buffer. The final concentration should be in the low nanomolar range (e.g., 5-10 nM), and should be optimized to give a stable and robust fluorescence polarization signal.

-

Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid interference.

-

In a 384-well plate, add the following to each well:

-

VCB complex solution

-

Test compound solution (or DMSO for control wells)

-

Incubate for 15-30 minutes at room temperature.

-

-

Initiate the binding reaction by adding the FAM-labeled peptide solution to all wells.

-

Incubate the plate at room temperature for a period of time sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

-

Measure the fluorescence polarization on a suitable plate reader using excitation and emission wavelengths appropriate for FAM (e.g., 485 nm excitation, 520 nm emission).

-

Controls:

-

Minimum polarization (0% binding): Wells containing only the FAM-labeled peptide in assay buffer.

-

Maximum polarization (100% binding): Wells containing the VCB complex and the FAM-labeled peptide in assay buffer with DMSO (no inhibitor).

-

c. Data Analysis:

-

The fluorescence polarization values (in millipolarization units, mP) are plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each test compound.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe and its concentration are known.

Visualizations

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fluorescence Polarization Assays: Core Principles and Applications

Fluorescence Polarization (FP) is a powerful and versatile analytical technique used for the rapid and homogeneous analysis of molecular interactions in biological and chemical systems.[1] This method is widely employed in basic research and high-throughput screening (HTS) for drug discovery due to its simplicity, robustness, and amenability to automation.[2][3] FP assays are instrumental in studying a diverse range of biomolecular events, including protein-protein interactions, protein-DNA binding, enzyme activity, and receptor-ligand binding.[4][5]

Core Principles of Fluorescence Polarization

The fundamental principle of fluorescence polarization lies in the relationship between the rotational motion of a fluorescently labeled molecule (a tracer) and the polarization of the light it emits after excitation with plane-polarized light.[6][7][8] When a fluorescent molecule is excited by polarized light, it will emit light in the same polarized plane if it remains stationary.[6] However, molecules in solution are not stationary and undergo rotational motion, known as Brownian motion.[7][8] The extent of this rotation between the absorption of a photon and its emission dictates the degree of depolarization of the emitted light.

Several factors influence the rotational speed of a molecule and, consequently, the measured fluorescence polarization:

-

Molecular Size and Shape: Larger molecules tumble more slowly in solution compared to smaller molecules.[9][10] A spherical molecule will rotate faster than a non-spherical one of the same molecular weight.[8]

-

Solvent Viscosity: Higher viscosity slows down molecular rotation, leading to a higher degree of polarization.[7][8]

-

Temperature: Increased temperature leads to faster Brownian motion and thus decreases the polarization of the emitted light.[7][8][9]

In a typical FP assay, a small fluorescently labeled molecule (the tracer) is used. When the tracer is free in solution, it rotates rapidly, and the emitted light is largely depolarized. However, when the tracer binds to a much larger molecule (e.g., a protein or antibody), its rotational motion is significantly slowed down. This results in the emission of light that is more polarized.[5] The change in polarization is directly proportional to the fraction of the tracer that is bound.[6]

The degree of polarization (P) is a dimensionless quantity calculated from the intensities of the emitted light measured parallel (I∥) and perpendicular (I⊥) to the plane of the excitation light. The formula for calculating polarization is:

P = (I∥ - G * I⊥) / (I∥ + G * I⊥)

Where 'G' is a correction factor (G-factor) that accounts for any inherent bias in the instrument's detection of the two planes of light.[7]

Instrumentation

Fluorescence polarization is typically measured using a microplate reader equipped with specific optical components.[4][7] The essential components include:

-

Light Source: A high-intensity lamp, such as a xenon or halogen lamp, provides the excitation light.

-

Excitation Filter/Monochromator: Selects the appropriate wavelength of light to excite the fluorophore.

-

Polarizer: A filter that plane-polarizes the excitation light before it reaches the sample.

-

Emission Filters/Monochromators: Positioned after the sample, these select for the emitted fluorescence wavelength and have two orientations: parallel and perpendicular to the excitation polarizer.

-

Detectors: Photomultiplier tubes (PMTs) measure the intensity of the parallel and perpendicular components of the emitted light.

Applications in Research and Drug Development

FP assays are a cornerstone of modern drug discovery and have a wide array of applications.

High-Throughput Screening (HTS)

The homogeneous, "mix-and-read" format of FP assays makes them exceptionally well-suited for HTS campaigns to identify small molecule inhibitors of biomolecular interactions.[3][9] In a competitive binding assay format, a known fluorescent ligand (tracer) for a target protein is used. When a compound from a screening library displaces the tracer from the protein's binding site, the tracer's rotational speed increases, leading to a decrease in fluorescence polarization.[9]

Immunoassays

Fluorescence Polarization Immunoassay (FPIA) is a type of competitive immunoassay used for the rapid detection of antigens or antibodies.[2][4][6] In a typical FPIA, a fluorescently labeled antigen (tracer) competes with the unlabeled antigen in a sample for a limited number of antibody binding sites.[6] A high concentration of the target antigen in the sample results in less tracer binding to the antibody and thus a low polarization signal. Conversely, a low concentration of the target antigen leads to more tracer-antibody complexes and a high polarization signal.[6][9] FPIAs are used in clinical diagnostics to monitor drug levels, detect hormones, and screen for infectious diseases.[1][11]

Studying Biomolecular Interactions

FP is a valuable tool for characterizing the binding affinity (Kd) of protein-ligand, protein-protein, and protein-nucleic acid interactions.[4] By titrating a constant concentration of a fluorescently labeled component with increasing concentrations of its binding partner, a saturation binding curve can be generated from which the Kd can be determined.

Experimental Protocols

Below is a generalized protocol for a competitive FP binding assay, a common application in drug discovery.

Protocol: Competitive Fluorescence Polarization Binding Assay

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the target protein and tracer. Common buffers include Tris or PBS at a physiological pH. The buffer should be filtered and degassed.

- Target Protein Solution: Prepare a stock solution of the purified target protein in the assay buffer. The final concentration used in the assay should be optimized.

- Fluorescent Tracer Solution: Prepare a stock solution of the fluorescently labeled ligand (tracer) in the assay buffer. The final concentration should ideally be at or below the Kd of the tracer-protein interaction to ensure a sensitive assay.[12]

- Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the compounds.

2. Assay Procedure:

- Add a fixed volume of the target protein solution to the wells of a microplate (e.g., a black, low-binding 96- or 384-well plate).

- Add the test compounds at various concentrations to the wells containing the target protein. Include control wells with buffer/solvent only.

- Incubate the plate for a predetermined period to allow for the binding of the test compounds to the target protein.

- Add a fixed volume of the fluorescent tracer solution to all wells.

- Incubate the plate for another period to allow the binding reaction to reach equilibrium. This incubation should be done in the dark to prevent photobleaching of the fluorophore.

- Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

- The raw parallel and perpendicular fluorescence intensity values are used to calculate the fluorescence polarization (in mP units).

- Plot the fluorescence polarization values against the logarithm of the test compound concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.

Quantitative Data Presentation

The following table summarizes representative quantitative data from various fluorescence polarization assays.

| Assay Type | Target | Tracer | Kd/IC50 | Z'-factor |

| Competitive Binding Assay | MDM2 | Fluorescein-labeled p53 peptide | IC50 (Nutlin-3a): ~100 nM | > 0.7 |

| Protease Activity Assay | Caspase-3 | Fluorescein-labeled DEVD peptide | N/A | > 0.85[3] |

| Kinase Activity Assay (Transcreener) | Any ADP-producing enzyme | Fluorescently labeled ADP tracer | Varies with inhibitor | > 0.7 |

| Receptor-Ligand Binding | hA3 Adenosine Receptor | CELT-228 (fluorescent antagonist) | Kd: ~5 nM | N/A[13] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Principle of Fluorescence Polarization.

Caption: Experimental Workflow for a Competitive FP Assay.

Caption: Competitive Binding Assay in Fluorescence Polarization.

References

- 1. Fluorescence polarization: an analytical tool for immunoassay and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 13. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]

Methodological & Application

Applications of FAM-Labeled Peptides in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (FAM) and its derivatives are the most commonly used fluorescent dyes for labeling peptides.[1][2][3] FAM-labeled peptides are invaluable tools in drug discovery, offering high sensitivity and non-radioactive detection for a wide range of applications.[4] Their utility spans from fundamental biochemical assays to cellular and in vivo imaging. This document provides detailed application notes and protocols for the use of FAM-labeled peptides in key areas of drug discovery, including enzyme activity assays, high-throughput screening, and cell permeability studies.

I. Enzyme Activity and Inhibition Assays

FAM-labeled peptides are extensively used as substrates for various enzymes, particularly proteases and kinases, enabling high-throughput screening (HTS) for inhibitor discovery.[5][6] The primary techniques employed are Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).

A. Protease Activity Assays using FRET

Principle: FRET-based assays utilize a peptide substrate labeled with a fluorophore (donor, e.g., FAM) and a quencher (acceptor).[7][8] When the peptide is intact, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity.[9][10]

Workflow for FRET-based Protease Assay:

Caption: Workflow for a FRET-based protease assay.

Experimental Protocol: FRET-based Protease Assay

This protocol is a general guideline and should be optimized for the specific protease and substrate.

Materials:

-

FAM-labeled peptide substrate with a quencher (e.g., Dabcyl)

-

Purified protease

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.0, 1 mM CaCl₂, 0.1 mg/ml BSA, 0.01% Tween-20)[11]

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well or 384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Assay Plate Setup:

-

Add 1.5 µL of test compound dilutions or DMSO (for control wells) to the wells of the microplate.

-

Add 18.5 µL of assay buffer to each well.

-

Add 25 µL of the 6 µM peptide substrate solution to each well.

-

-

Enzyme Reaction:

-

Reaction Termination (Optional):

-

The reaction can be stopped by adding a protease inhibitor (e.g., 25 µL of 4 mM o-phenanthroline/40 mM EDTA for metalloproteases).[11]

-

-

Fluorescence Measurement:

Data Analysis:

-

Enzyme Kinetics: To determine Michaelis-Menten constants (Km and Vmax), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.[9][13]

-

Inhibitor Potency: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a fixed substrate and enzyme concentration and varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Quantitative Data for Protease Assays

| Enzyme | FAM-Peptide Substrate Sequence | Quencher | Km (µM) | Vmax (nM/s) | Reference |

| Abelson Kinase | Not specified | Not specified | 1.7 ± 0.2 | 1.0 ± 0.03 | [13] |

| MMP-12 | FS-6 | Not specified | 130 ± 3 | 17.5 ± 0.3 s⁻¹ (kcat) | [14] |

| Collagenase I | AGGPLGPPGPGG | Dabcyl | 25.1 ± 3.4 | 14.8 ± 0.7 | [9] |

| Collagenase II | AGGPLGPPGPGG | Dabcyl | 34.2 ± 4.1 | 19.5 ± 1.0 | [9] |

B. Kinase Activity Assays

Principle: FAM-labeled peptides are also used as substrates for protein kinases.[15][16] Assay formats include:

-

Fluorescence Polarization (FP): Phosphorylation of a FAM-labeled peptide by a kinase increases its size and mass. If this phosphorylated peptide is then bound by a specific antibody, the resulting complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.[5][17]

-

Direct Fluorescence Change: Some fluorescent dyes, when placed near the phosphorylation site on a peptide, exhibit a change in fluorescence intensity upon phosphorylation.[7][15]

Workflow for FP-based Kinase Inhibition Assay:

References

- 1. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpcscientific.com [cpcscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SAMs peptide, FAM labeled - 1 mg [anaspec.com]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

measuring VHL ligand binding with FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) protein is a critical component of the cellular oxygen-sensing pathway and functions as the substrate recognition subunit of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The interaction between VHL and HIF-1α is a key regulatory step in this pathway and represents a promising therapeutic target for various diseases, including cancer and anemia.

This document provides detailed protocols for measuring the binding of ligands to the VHL protein using a specific, high-affinity fluorescently labeled peptide probe: FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 . This peptide is derived from the HIF-1α sequence and contains a critical hydroxyproline (Hyp) residue necessary for VHL recognition. The primary method described is the fluorescence polarization (FP) assay, a robust and sensitive technique for quantifying molecular interactions in solution.

Signaling Pathway

The VHL-HIF-1α signaling pathway is central to cellular adaptation to changes in oxygen availability.

Experimental Principle: Fluorescence Polarization (FP)

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution. A small, fluorescently labeled molecule (the tracer, in this case, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2) tumbles rapidly, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a much larger molecule (the VHL protein complex), the rotational motion of the tracer is significantly slowed, leading to a higher polarization of the emitted light. This change in polarization can be used to directly measure the binding affinity of the tracer to the protein.

In a competitive binding assay format, a test compound that binds to the same site on the VHL complex as the FAM-labeled peptide will displace the tracer, causing a decrease in the measured fluorescence polarization. This allows for the determination of the binding affinity (e.g., IC50, Ki) of the test compound.

Experimental Workflow

The general workflow for a competitive FP-based VHL ligand binding assay is outlined below.

Quantitative Data Summary

The following tables summarize key parameters of the FAM-labeled peptide and representative IC50 values for known VHL inhibitors obtained using FP assays.

Table 1: Properties of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

| Parameter | Value | Reference |

| Binding Affinity (Kd) to VBC | 3 nM | [1][2][3] |

| Excitation Wavelength (λex) | ~485 nm | [1][2] |

| Emission Wavelength (λem) | ~520 nm | [1][2] |

| Molecular Weight | 2616.76 g/mol | [1] |

| Sequence | Asp(5-FAM)-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Met-Asp-Asp-Asp-Phe-Gln-Leu-Arg-Ser-Phe-NH2 | [1] |

Table 2: IC50 Values of VHL Inhibitors Determined by FP Assay

| Compound | FAM-Peptide Used | IC50 (µM) | Reference |

| VH032 | FAM-DEALA-Hyp-YIPD | 3.1 | [4] |

| VH298 | BDY FL VH032 | 0.53 | [1] |

| Compound 15 | FAM-DEALA-Hyp-YIPD | 4.1 | [5] |

| Compound 24 | FAM-DEALA-Hyp-YIPD | 12 ± 2 | [4] |

| Compound 51 | FAM-DEALA-Hyp-YIPD | 0.9 | [4] |

| Unlabeled DEALA-Hyp-YIPD | FAM-DEALA-Hyp-YIPD | 0.91 | [5] |

Note: IC50 values can vary depending on the specific assay conditions (e.g., protein and probe concentrations, buffer composition).

Detailed Experimental Protocols

Preparation of the VHL-Elongin B-Elongin C (VBC) Complex

The VBC complex is essential for the binding assay. It can be produced recombinantly in E. coli or insect cells.

Materials:

-

Expression vectors for human VHL, Elongin B, and Elongin C.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol, 10 mM imidazole, and protease inhibitors.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol, 250 mM imidazole.

-

Dialysis Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.

Protocol:

-

Co-express the VHL, Elongin B, and Elongin C proteins in E. coli.

-

Harvest the cells by centrifugation and resuspend in Lysis Buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the VBC complex with Elution Buffer.

-

Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

-

Concentrate the protein and determine the concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assess the purity of the complex by SDS-PAGE.

Fluorescence Polarization Direct Binding Assay

This protocol is to determine the binding affinity (Kd) of the FAM-labeled peptide to the VBC complex.

Materials:

-

VBC complex

-

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 5% Glycerol.

-

384-well, low-volume, non-binding black microplates.

Protocol:

-

Prepare a serial dilution of the VBC complex in Assay Buffer.

-

Add a fixed concentration of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 (e.g., 5 nM) to each well of the microplate.

-

Add the serially diluted VBC complex to the wells.

-

Include wells with only the FAM-peptide in Assay Buffer as a negative control (minimum polarization).

-

Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters (Excitation: ~485 nm, Emission: ~520 nm).

-

Plot the measured polarization values against the concentration of the VBC complex and fit the data to a one-site binding model to determine the Kd.

Fluorescence Polarization Competitive Binding Assay

This protocol is to determine the IC50 of a test compound that inhibits the VHL-HIF-1α interaction.

Materials:

-

VBC complex

-

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

-

Test compounds dissolved in DMSO

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 5% Glycerol.

-

384-well, low-volume, non-binding black microplates.

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate wells, add the VBC complex at a concentration that gives approximately 80% of the maximum binding signal in the direct binding assay.

-

Add the serially diluted test compounds to the wells. The final DMSO concentration should not exceed 1-2%.

-

Add the FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 peptide at a concentration close to its Kd (e.g., 3-5 nM).

-

Include controls:

-

Negative Control (0% Inhibition): VBC complex, FAM-peptide, and DMSO (no test compound).

-

Positive Control (100% Inhibition): FAM-peptide and DMSO (no VBC complex).

-

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the fluorescence polarization as described above.

-

Normalize the data using the controls: % Inhibition = 100 * (1 - [(mP_sample - mP_positive) / (mP_negative - mP_positive)])

-

Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The fluorescence polarization assay using the FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 peptide is a powerful and quantitative method for studying the VHL-HIF-1α interaction and for screening for small molecule inhibitors. The protocols provided here offer a robust framework for researchers in academia and industry to investigate this important therapeutic target. Careful optimization of assay conditions, particularly protein and probe concentrations, is recommended to ensure high-quality, reproducible data.

References

- 1. The von Hippel-Lindau tumor-suppressor gene product forms a stable complex with human CUL-2, a member of the Cdc53 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. rsc.org [rsc.org]

- 4. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

Determining Inhibitor Potency Against Von Hippel-Lindau (VHL) Protein Using Fluorescent Peptide-Based Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and pharmacology.

Introduction:

The Von Hippel-Lindau (VHL) protein is a critical tumor suppressor and a component of an E3 ubiquitin ligase complex.[1][2] It plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factor (HIF) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[3][4] In many cancers, the VHL pathway is dysregulated, leading to the stabilization of HIF-1α and the promotion of tumorigenesis.[4][5][6] Consequently, VHL has emerged as a significant target for therapeutic intervention, particularly in the development of targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs).[2][3]

This document provides detailed protocols for two robust and widely used fluorescence-based assays to determine the potency of small molecule inhibitors against the VHL-HIF-1α interaction: a Fluorescence Polarization (FP) binding assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) activity assay.

Signaling Pathway: VHL-Mediated Degradation of HIF-1α

Under normoxic conditions, specific proline residues on the HIF-1α subunit are hydroxylated by prolyl hydroxylases. This post-translational modification creates a binding site for the VHL E3 ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][3] Upon binding, VHL mediates the ubiquitination of HIF-1α, marking it for degradation by the proteasome. Small molecule inhibitors can disrupt the VHL/HIF-1α interaction, leading to the stabilization and accumulation of HIF-1α.

Caption: VHL-HIF-1α signaling pathway under normoxia and point of inhibitor action.

Experimental Assays for Inhibitor Potency Determination

Two primary fluorescence-based methods are employed to quantify the potency of VHL inhibitors: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Fluorescence Polarization (FP) Binding Assay

Principle: This assay directly measures the binding of a fluorescently labeled peptide derived from HIF-1α (or a small molecule fluorescent probe) to the VHL protein complex.[3][7][8] In solution, the small fluorescent probe tumbles rapidly, resulting in low polarization of emitted light. Upon binding to the much larger VHL complex, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. Competitive inhibitors displace the fluorescent probe from VHL, causing a decrease in polarization. This change is proportional to the inhibitor's binding affinity.

Experimental Workflow:

Caption: Workflow for the VHL Fluorescence Polarization (FP) binding assay.

Detailed Protocol:

This protocol is adapted from commercially available VHL Binding Assay Kits.[8][9]

Materials:

-

Purified ELOB/ELOC/VHL Complex

-

Fluorescent Probe (e.g., BDY FL VH032 or FAM-labeled HIF-1α peptide)

-

VHL Assay Buffer

-

Reference Inhibitor (e.g., VH298)

-

Test Compounds (dissolved in DMSO)

-

Black, low-binding, 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-